4-(2-Methoxyphenyl)-3-methylbenzoic acid
Overview
Description
4-(2-Methoxyphenyl)-3-methylbenzoic acid is an aromatic carboxylic acid derivative It features a methoxy group attached to the phenyl ring and a methyl group on the benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)-3-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 3-methylbenzoic acid.
Grignard Reaction: The 2-methoxybenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 2-methoxy-1-phenylethanol.
Oxidation: The 2-methoxy-1-phenylethanol is then oxidized to 2-methoxyacetophenone.
Friedel-Crafts Acylation: The 2-methoxyacetophenone undergoes a Friedel-Crafts acylation with 3-methylbenzoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(2-Methoxyphenyl)-3-methylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and methyl groups can influence its binding affinity and specificity towards these targets, modulating its biological activity.
Comparison with Similar Compounds
4-Methoxybenzoic Acid: Similar structure but lacks the methyl group on the benzoic acid ring.
3-Methylbenzoic Acid: Similar structure but lacks the methoxy group on the phenyl ring.
2-Methoxybenzoic Acid: Similar structure but the methoxy group is positioned differently.
Uniqueness: 4-(2-Methoxyphenyl)-3-methylbenzoic acid is unique due to the presence of both the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
4-(2-methoxyphenyl)-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-9-11(15(16)17)7-8-12(10)13-5-3-4-6-14(13)18-2/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUPKIVDGOJXSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620587 | |
Record name | 2'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473264-05-0 | |
Record name | 2'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.